molecular formula C6H9BrF2 B1374413 4-Bromo-1,1-difluorocyclohexane CAS No. 1196156-51-0

4-Bromo-1,1-difluorocyclohexane

Cat. No.: B1374413
CAS No.: 1196156-51-0
M. Wt: 199.04 g/mol
InChI Key: SPBBBQOVOAUKEG-UHFFFAOYSA-N
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Description

4-Bromo-1,1-difluorocyclohexane: is an organic compound with the molecular formula C6H9BrF2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-difluorocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the bromination of 1,1-difluorocyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-difluorocyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution Reactions: Products include 1,1-difluorocyclohexanol, 1,1-difluorocyclohexylamine, and 1,1-difluorocyclohexylthiol.

    Elimination Reactions: The major product is 1,1-difluorocyclohexene.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions but can include alcohols, ketones, and alkanes.

Scientific Research Applications

4-Bromo-1,1-difluorocyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-Bromo-1,1-difluorocyclohexane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the nucleophile. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine atoms, affecting their activity or function.

Comparison with Similar Compounds

4-Bromo-1,1-difluorocyclohexane can be compared with other halogenated cyclohexane derivatives, such as:

    1,1-Difluorocyclohexane: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-1,1-dichlorocyclohexane: Contains chlorine atoms instead of fluorine, which affects its chemical reactivity and physical properties.

    4-Chloro-1,1-difluorocyclohexane: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c7-5-1-3-6(8,9)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBBBQOVOAUKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303409
Record name 4-Bromo-1,1-difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-51-0
Record name 4-Bromo-1,1-difluorocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,1-difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1-difluoro-cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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